5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC15637382
Molecular Formula: C27H33BrN2O4
Molecular Weight: 529.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33BrN2O4 |
|---|---|
| Molecular Weight | 529.5 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C27H33BrN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h8-13,17,24,31H,5-7,14-16H2,1-4H3/b25-23+ |
| Standard InChI Key | FKSWVQMCWRAWQI-WJTDDFOZSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Br)/O)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)Br)O)C |
Introduction
Synthesis
While specific synthesis details for this exact compound are unavailable in the provided sources, similar compounds are typically synthesized through multi-step organic reactions involving:
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Formation of the Pyrrolidone Ring:
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Cyclization reactions using precursors such as amines and keto acids or esters.
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Introduction of Substituents:
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Bromination for the bromophenyl group.
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Alkylation or reductive amination for attaching the diethylaminoethyl side chain.
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Acylation for introducing the carbonyl group attached to the substituted phenyl ring.
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Each step would involve purification techniques like recrystallization or chromatography, and characterization using spectroscopic methods such as NMR, IR, and mass spectrometry.
Potential Applications
Compounds with similar structures often exhibit pharmacological properties. Below are potential research areas for this compound:
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Pharmaceutical Research:
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The presence of a bromophenyl group and polar functionalities suggests possible activity as an enzyme inhibitor or receptor modulator.
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The diethylamino group may enhance bioavailability by improving solubility.
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Material Science:
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Pyrrolidone derivatives are sometimes used in polymer science due to their stability and functional versatility.
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Biological Activity Screening:
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The compound could be tested for antimicrobial, anti-inflammatory, or anticancer activities due to its structural resemblance to bioactive molecules.
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Analytical Characterization
To confirm its structure and purity, the following methods would typically be employed:
| Method | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure and verify functional groups. |
| Infrared Spectroscopy (IR) | To identify characteristic bonds (e.g., C=O, O-H, N-H). |
| Mass Spectrometry (MS) | To confirm molecular weight and fragmentation patterns. |
| Elemental Analysis | To verify carbon, hydrogen, nitrogen, and bromine content. |
Challenges and Future Research
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Synthesis Optimization:
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Developing efficient synthetic routes with high yields and minimal by-products.
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Biological Testing:
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Evaluating its activity in vitro and in vivo against specific targets.
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Derivatization:
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Modifying substituents to enhance activity or reduce toxicity.
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This compound represents a promising candidate for further research due to its structural complexity and potential applications in various fields of chemistry and biology.
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